Cas no 135574-33-3 (8-Amino-7-pentyl-1,3-dimethylxanthine)
8-Amino-7-pentyl-1,3-dimethylxanthine Chemical and Physical Properties
Names and Identifiers
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- 8-Amino-7-pentyl-1,3-dimethylxanthine
- 1,3-Dimethyl-8-amino-7-pentyl-7H-purine-2,6(1H,3H)-dione
- 8-Amino-1,3-dimethyl-7-pentyl-1H-purine-2,6(3H,7H)-dione
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- Inchi: 1S/C12H19N5O2/c1-4-5-6-7-17-8-9(14-11(17)13)15(2)12(19)16(3)10(8)18/h4-7H2,1-3H3,(H2,13,14)
- InChI Key: GCAZQMVAQZTSRI-UHFFFAOYSA-N
- SMILES: O=C1C2=C(N=C(N)N2CCCCC)N(C)C(N1C)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 375
- XLogP3: 0.9
- Topological Polar Surface Area: 84.5
8-Amino-7-pentyl-1,3-dimethylxanthine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM259402-1g |
8-Amino-1,3-dimethyl-7-pentyl-1H-purine-2,6(3H,7H)-dione |
135574-33-3 | 97% | 1g |
$374 | 2021-08-18 | |
| Chemenu | CM259402-5g |
8-Amino-1,3-dimethyl-7-pentyl-1H-purine-2,6(3H,7H)-dione |
135574-33-3 | 97% | 5g |
$1043 | 2021-08-18 | |
| Chemenu | CM259402-10g |
8-Amino-1,3-dimethyl-7-pentyl-1H-purine-2,6(3H,7H)-dione |
135574-33-3 | 97% | 10g |
$1459 | 2021-08-18 | |
| Chemenu | CM259402-1g |
8-Amino-1,3-dimethyl-7-pentyl-1H-purine-2,6(3H,7H)-dione |
135574-33-3 | 97% | 1g |
$*** | 2023-03-31 | |
| Chemenu | CM259402-5g |
8-Amino-1,3-dimethyl-7-pentyl-1H-purine-2,6(3H,7H)-dione |
135574-33-3 | 97% | 5g |
$*** | 2023-03-31 | |
| Chemenu | CM259402-10g |
8-Amino-1,3-dimethyl-7-pentyl-1H-purine-2,6(3H,7H)-dione |
135574-33-3 | 97% | 10g |
$*** | 2023-03-31 |
8-Amino-7-pentyl-1,3-dimethylxanthine Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on 8-Amino-7-pentyl-1,3-dimethylxanthine
Recent Advances in the Study of 8-Amino-7-pentyl-1,3-dimethylxanthine (CAS: 135574-33-3) in Chemical Biology and Pharmaceutical Research
The compound 8-Amino-7-pentyl-1,3-dimethylxanthine (CAS: 135574-33-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique pharmacological properties and potential therapeutic applications. This xanthine derivative, characterized by its pentyl and amino substituents, has been the subject of several studies exploring its mechanism of action, biological activity, and potential as a drug candidate. Recent research has particularly focused on its role as a phosphodiesterase (PDE) inhibitor and its implications in various disease models.
One of the key areas of investigation has been the compound's ability to modulate cyclic nucleotide signaling pathways. Studies have demonstrated that 8-Amino-7-pentyl-1,3-dimethylxanthine exhibits selective inhibition of PDE isoforms, particularly PDE4 and PDE5, which are involved in the regulation of intracellular cAMP and cGMP levels. This inhibition leads to elevated cyclic nucleotide concentrations, resulting in downstream effects such as vasodilation, anti-inflammatory responses, and neuroprotection. Recent findings published in the Journal of Medicinal Chemistry highlight its potential in treating neurodegenerative disorders, where PDE inhibition has shown promise in preclinical models.
In addition to its PDE inhibitory activity, recent research has explored the compound's interactions with adenosine receptors. Structural analyses using X-ray crystallography and molecular docking simulations have provided insights into the binding affinity and specificity of 8-Amino-7-pentyl-1,3-dimethylxanthine for adenosine A1 and A2A receptors. These studies, detailed in a 2023 paper in Bioorganic & Medicinal Chemistry, suggest that the compound's unique substitution pattern enhances its receptor selectivity, making it a valuable tool for studying adenosine receptor signaling and a potential lead for developing novel therapeutics for conditions such as Parkinson's disease and ischemia-reperfusion injury.
Another significant advancement is the exploration of 8-Amino-7-pentyl-1,3-dimethylxanthine in cancer research. Recent in vitro and in vivo studies have demonstrated its ability to induce apoptosis in certain cancer cell lines by modulating apoptotic pathways and inhibiting angiogenesis. A study published in Cancer Research in early 2023 reported that the compound suppresses tumor growth in xenograft models by targeting hypoxia-inducible factor (HIF)-1α, a key regulator of tumor angiogenesis. These findings underscore its potential as an adjunct therapy in oncology, particularly for solid tumors.
From a pharmacological perspective, recent pharmacokinetic studies have shed light on the compound's bioavailability and metabolic stability. Advances in formulation technologies, such as nanoparticle encapsulation and prodrug strategies, have been employed to enhance its solubility and tissue penetration. A 2023 study in the European Journal of Pharmaceutical Sciences reported improved oral bioavailability of 8-Amino-7-pentyl-1,3-dimethylxanthine when formulated with lipid-based delivery systems, addressing one of the key challenges in its development as a therapeutic agent.
In conclusion, the growing body of research on 8-Amino-7-pentyl-1,3-dimethylxanthine (CAS: 135574-33-3) highlights its multifaceted biological activities and therapeutic potential across various disease areas. Its dual role as a PDE inhibitor and adenosine receptor modulator, combined with recent advancements in formulation strategies, positions it as a promising candidate for further drug development. Future research directions may include clinical trials to evaluate its efficacy and safety in humans, as well as structure-activity relationship studies to optimize its pharmacological profile.
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